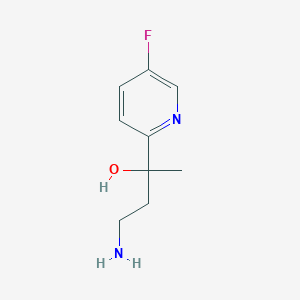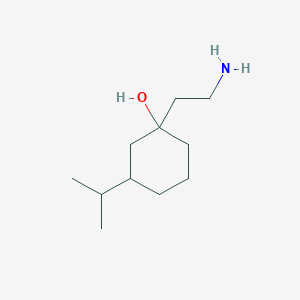
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C6H9IN2OS and a molecular weight of 284.12 g/mol . This compound is a thiazole derivative, characterized by the presence of an amino group, an iodine atom, and a thiazole ring. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the thiazole ring.
Addition of the Propanol Group: The propanol group is added through a nucleophilic addition reaction, typically involving a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted thiazole compounds .
Scientific Research Applications
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring and amino group allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2-methylpropan-1-ol: Similar structure but with a methyl group instead of a dimethyl group.
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol: Lacks the dimethyl group on the propanol chain.
Uniqueness
3-Amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the dimethyl group on the propanol chain, which may influence its reactivity and binding properties. This structural feature can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C8H13IN2OS |
|---|---|
Molecular Weight |
312.17 g/mol |
IUPAC Name |
3-amino-1-(5-iodo-1,3-thiazol-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C8H13IN2OS/c1-8(2,4-10)6(12)7-11-3-5(9)13-7/h3,6,12H,4,10H2,1-2H3 |
InChI Key |
MFGSORSTXISTEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=NC=C(S1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


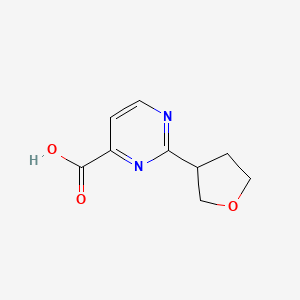
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)

![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
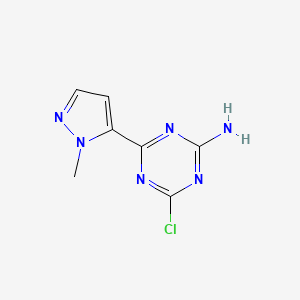
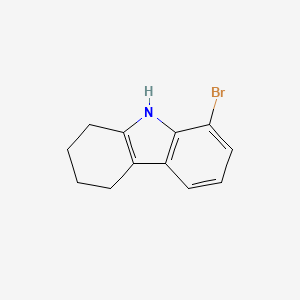
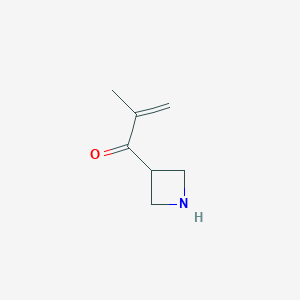
![{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13182501.png)
![6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13182508.png)

